8-Bromodibenzo[b,f]oxepin-3-amine
Overview
Description
8-Bromodibenzo[b,f]oxepin-3-amine is a chemical compound with the molecular formula C14H10BrNO. It is a derivative of dibenzo[b,f]oxepine, which is an important scaffold in medicinal chemistry due to its presence in several medicinally relevant plants
Preparation Methods
The synthesis of 8-Bromodibenzo[b,f]oxepin-3-amine typically involves the bromination of dibenzo[b,f]oxepin followed by amination. The reaction conditions for the bromination step often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or carbon tetrachloride . The subsequent amination step can be carried out using ammonia or an amine source under suitable conditions to introduce the amine group at the desired position . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
8-Bromodibenzo[b,f]oxepin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Scientific Research Applications
8-Bromodibenzo[b,f]oxepin-3-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-Bromodibenzo[b,f]oxepin-3-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the reuptake of biogenic amines such as norepinephrine and serotonin at synaptic nerve terminals, similar to the mechanism of action of other dibenzo[b,f]oxepine derivatives . This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, resulting in antidepressant effects .
Comparison with Similar Compounds
8-Bromodibenzo[b,f]oxepin-3-amine can be compared with other similar compounds, such as:
Dibenzo[b,f]oxepine: The parent compound, which lacks the bromine and amine substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other related compounds .
Properties
IUPAC Name |
3-bromobenzo[b][1]benzoxepin-9-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO/c15-11-4-6-13-10(7-11)2-1-9-3-5-12(16)8-14(9)17-13/h1-8H,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWFXVQCYNVLKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC3=C(O2)C=CC(=C3)Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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